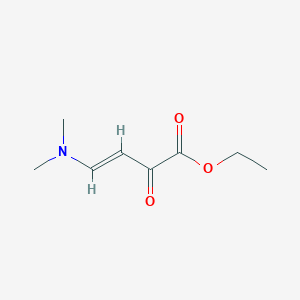

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

Vue d'ensemble

Description

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. The compound features in research focused on its enantioselective synthesis, its role in initiating polymerization reactions, and its transformation into other chemical entities with potential biological activities.

Synthesis Analysis

The synthesis of related compounds to Ethyl 4-(dimethylamino)-2-oxobut-3-enoate has been explored in several studies. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate was performed to obtain ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, indicating the potential for synthesizing similar compounds with high stereochemical control . Additionally, the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a reagent for the synthesis of heterocyclic compounds, was achieved from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal, showcasing the versatility of such compounds in organic synthesis .

Molecular Structure Analysis

While the specific molecular structure analysis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is not detailed in the provided papers, the studies do highlight the importance of molecular structure in determining the reactivity and selectivity of similar compounds. For example, the stereochemistry of the hydrogenation product in paper is crucial for its high enantiomeric excess, which is a direct consequence of the molecular structure of the starting material.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to Ethyl 4-(dimethylamino)-2-oxobut-3-enoate has been demonstrated in various reactions. The spontaneous polymerization of an aqueous acidic dental adhesive system containing ethyl-4-(dimethylamino) benzoate could be activated by various bases, indicating that compounds with the dimethylamino functional group can act as initiators in polymerization reactions . Moreover, the synthesis of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts suggests that the 4-oxobut-2-enoate moiety can participate in further chemical transformations, potentially leading to compounds with antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate and related compounds are critical for their application in various fields. For instance, the solubility and extraction efficiency of 2-ethylhexyl 4-(dimethylamino) benzoate from biological samples were studied, which is important for its detection and quantification in pharmacokinetic studies . The physical properties such as solubility, stability, and reactivity under different conditions are essential for the practical use of these compounds in chemical synthesis and material science.

Applications De Recherche Scientifique

Synthesis Applications

The compound serves as a key intermediate in the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates , demonstrating excellent regioselectivity and good yields in the cyclocondensation with monosubstituted hydrazines (Zhao et al., 2022). Additionally, it is instrumental in the preparation of 4-Hydroxy-2-pyridone , highlighting its role in condensation reactions to produce significant heterocyclic compounds (Chen et al., 2013).

Material Science and Catalysis

In material science, this compound has been utilized in the development of fluorescent probes with aggregation-enhanced emission features for real-time monitoring of low carbon dioxide levels, indicating its importance in environmental monitoring and gas detection applications (Wang et al., 2015).

Medicinal Chemistry

In medicinal chemistry, it serves as a precursor in the synthesis of quinoxalines derivatives , which act as potent inhibitors for c-Jun N-terminal kinases. This application is crucial for drug discovery and development in targeting specific molecular pathways (Abad et al., 2020).

Antimicrobial Activity

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is also used in the synthesis of compounds with antimicrobial activity . This includes the development of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives, which have shown excellent antibacterial properties against various bacterial strains (Chandrakantha et al., 2011).

Safety and Hazards

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Recent developments in photoinitiators have focused on improving the aesthetic properties and degree of conversion of dental resin. Research has shown that alternative photosensitizers like benzoyl germanium or novel acylphosphine oxide photoinitiators used synergistically with camphorquinone are able to improve these properties . This suggests that Ethyl 4-(dimethylamino)-2-oxobut-3-enoate and similar compounds may have potential future applications in this area.

Mécanisme D'action

Action Environment

The action of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets.

Propriétés

IUPAC Name |

ethyl (E)-4-(dimethylamino)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)7(10)5-6-9(2)3/h5-6H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCBVGDJIQFBFF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate | |

CAS RN |

67751-14-8 | |

| Record name | 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.